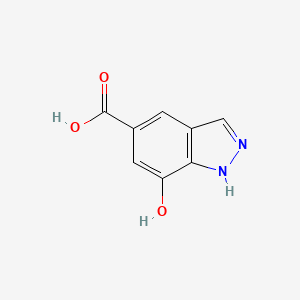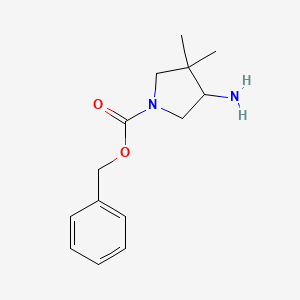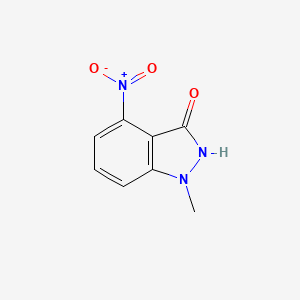
4-nitro-1-methyl-1,2-dihydro-indazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-1-methyl-1,2-dihydro-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by a nitro group at the 4-position and a methyl group at the 1-position, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-nitro-1-methyl-1,2-dihydro-indazol-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-nitrobenzaldehyde with methylhydrazine, followed by cyclization in the presence of an acid catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of advanced catalytic systems.
Chemical Reactions Analysis
4-nitro-1-methyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles like amines. Major products formed from these reactions include amino derivatives, oxides, and substituted indazoles.
Scientific Research Applications
4-nitro-1-methyl-1,2-dihydro-indazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-nitro-1-methyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with enzymes and proteins involved in cellular signaling pathways, modulating their activity and affecting cellular functions.
Comparison with Similar Compounds
4-nitro-1-methyl-1,2-dihydro-indazol-3-one can be compared with other similar compounds, such as:
1-Methyl-2-nitro-1H-indazole: Similar structure but with the nitro group at the 2-position.
4-Nitro-1H-indazole: Lacks the methyl group at the 1-position.
1-Methyl-4-amino-1,2-dihydro-indazol-3-one: The nitro group is replaced with an amino group. These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound.
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
1-methyl-4-nitro-2H-indazol-3-one |
InChI |
InChI=1S/C8H7N3O3/c1-10-5-3-2-4-6(11(13)14)7(5)8(12)9-10/h2-4H,1H3,(H,9,12) |
InChI Key |
LHRFLFNVVMKBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

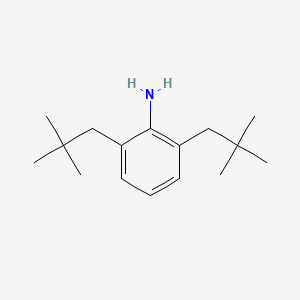
![Benzo[b]thiophen-2-yl(cyclohexyl)methanol](/img/structure/B1511882.png)

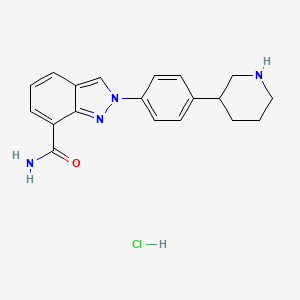
![(3R,6S)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B1511888.png)






